Genkwanol A

Description

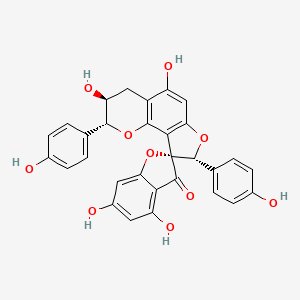

Genkwanol A (chemical formula: C₃₀H₂₂O₁₁; molecular weight: 558.49) is a spiro-biflavonoid first isolated from Daphne genkwa Siebold & Zucc. and Wikstroemia indica (L.) C.A.Mey. . Structurally, it features a γ-butyrolactone ring fused to two flavonoid units via a spiro carbon at position 2 (2R,3R,2′R,3′S configuration) . Its biosynthesis involves oxidative coupling of two flavanone precursors, followed by cyclization to form the spiro center .

This compound exhibits diverse bioactivities:

- Antifungal: Causes morphological deformation in Pyricularia oryzae (rice blast pathogen) at lower minimum deformation concentrations compared to griseofulvin and nocodazole .

- Antiviral: Moderately inhibits HIV-1 replication in T4 lymphocytes (CEM cell line) .

- Phytotoxic: Inhibits root growth in Arabidopsis thaliana (IC₅₀ = 74.8 µg/mL) by disrupting auxin transport .

- Antiproliferative: Contributes to the antiproliferative activity of Daphne altaica extracts in esophageal carcinoma cells via apoptosis induction .

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(2R,2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)39-26)30(29(38-23)14-3-7-16(32)8-4-14)28(37)24-20(35)9-17(33)10-22(24)40-30/h1-10,12,21,26,29,31-36H,11H2/t21-,26+,29+,30-/m0/s1 |

InChI Key |

BYBKYSAHKVMKNH-KAXVLVORSA-N |

SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(O3)C5=CC=C(C=C5)O)C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

Synonyms |

genkwanol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Tables

Table 1. Structural Comparison of Spiro-Biflavonoids

| Feature | This compound | Daphnodorin C | Genkwanol B |

|---|---|---|---|

| Core Ring | γ-Butyrolactone | 3-Oxotetrahydrofuran | γ-Butyrolactone |

| AbsC | 2R,3R,2′R,3′S | 2S,3S,2′S | 2R,3R,2′R,3′S |

| Antifungal IC₅₀ | 200 ppm | 500 ppm | N/A |

Q & A

Q. What established methodologies are used to isolate Genkwanol A from natural sources, and how do researchers validate purity?

this compound is typically isolated from Daphne genkwa roots using column chromatography (e.g., silica gel, Sephadex LH-20) combined with preparative HPLC. Solvent systems like ethyl acetate-methanol-water gradients are employed for fractionation. Purity validation involves high-resolution mass spectrometry (HR-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to confirm molecular integrity and absence of contaminants. Melting point analysis (e.g., decomposition at 233–235°C) and HPLC-DAD (diode array detection) at λ = 254 nm further ensure purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral discrepancies resolved?

Key techniques include:

- ¹H and ¹³C NMR : Assigns proton and carbon environments, with DEPT-135 distinguishing CH₃, CH₂, and CH groups.

- HMBC and COSY : Maps long-range C-H correlations and spin-spin coupling.

- HR-MS : Confirms molecular formula (e.g., C₃₀H₂₂O for this compound).

Discrepancies (e.g., unexpected peaks in NMR) are resolved by comparing data with published analogs (e.g., Daphnodorin C) and repeating experiments under anhydrous conditions to exclude solvent artifacts .

Q. What in vitro bioassays are commonly used to evaluate this compound’s pharmacological activity?

Standard assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations.

- Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages.

- Apoptosis : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects.

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for reliability .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacological data across studies?

Contradictions (e.g., varying IC₅₀ values) require:

- Methodological audit : Compare cell line sources, assay protocols (e.g., incubation time), and solvent controls (DMSO toxicity thresholds).

- Sample purity verification : Re-analyze batches via HPLC-MS to rule out degradation or impurities.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., extraction methods) influencing bioactivity. Cross-reference with structural analogs (e.g., Genkwanol B) to isolate functional group contributions .

Q. What challenges arise in the total synthesis of this compound, and how can stereochemical control be achieved?

Key challenges include:

- Oxidative coupling : Regioselective formation of the biphenyl core.

- Epimerization risk : During esterification or glycosylation steps.

Solutions: - Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric induction.

- Monitor reaction progress with chiral HPLC to detect epimerization early.

- Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in cancer pathways?

Proposed workflow:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells.

- Protein interaction studies : Co-IP or SPR to detect binding partners (e.g., Bcl-2 family proteins).

- In vivo validation : Xenograft models with knockout controls (e.g., CRISPR-Cas9) to confirm target specificity.

- Dose titration : Establish a therapeutic window using pharmacokinetic profiling (e.g., AUC calculations) .

Methodological Best Practices

- Research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor. For example: “Does this compound synergize with cisplatin in overcoming multidrug resistance in ovarian cancer?” .

- Data presentation : Use SI units, report SEM/CI for error bars, and deposit raw data in repositories (e.g., Zenodo) for transparency .

- Contradiction analysis : Apply principal contradiction theory to prioritize variables (e.g., solvent purity over temperature in NMR anomalies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.